molecular formula C16H15N3O3S B11001912 N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

Cat. No.: B11001912
M. Wt: 329.4 g/mol
InChI Key: SDYSLMOXYAVSTM-UHFFFAOYSA-N
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Description

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide typically involves the reaction of 1H-indole-6-carboxylic acid with 4-sulfamoylbenzylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and a controlled temperature environment to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of automated reactors and continuous flow systems. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    5-chloro-N-(4-sulfamoylbenzyl)salicylamide: This compound also contains a sulfonamide group and has been studied for its anticancer properties.

    4-fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide: Another sulfonamide derivative with documented carbonic anhydrase inhibitory activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable subject for further research and development.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C16H15N3O3S/c17-23(21,22)14-5-1-11(2-6-14)10-19-16(20)13-4-3-12-7-8-18-15(12)9-13/h1-9,18H,10H2,(H,19,20)(H2,17,21,22)

InChI Key

SDYSLMOXYAVSTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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